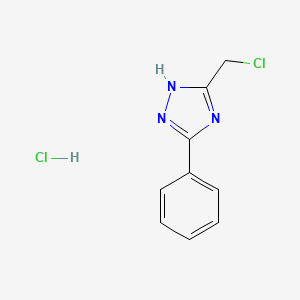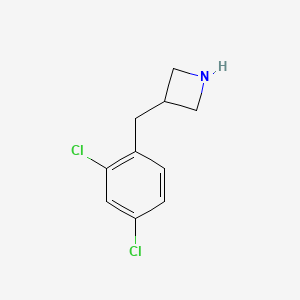
3-(3-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom at the 3-position, a fluorine atom at the 5-position of the phenyl ring, and a methyl group at the 5-position of the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Bromine and Fluorine Atoms: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents like bromine and fluorine sources under controlled conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
3-(3-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with specific functionalities.
Biology: The compound can be used in the development of biochemical assays and as a probe to study biological pathways.
Industry: The compound can be used in the production of functional materials with specific electronic, optical, or other desired characteristics.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the isoxazole ring, contribute to its reactivity and ability to form stable complexes with target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects, such as inhibition or activation of enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluorophenylboronic Acid: This compound shares the bromine and fluorine atoms but has a boronic acid group instead of the isoxazole ring.
3-Bromo-5-fluorophenylacetic Acid: This compound has a similar phenyl ring with bromine and fluorine atoms but differs in the presence of an acetic acid group.
Uniqueness
3-(3-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the presence of the isoxazole ring, which imparts specific chemical properties and reactivity. The combination of the bromine and fluorine atoms with the isoxazole ring makes it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H7BrFNO3 |
|---|---|
Poids moléculaire |
300.08 g/mol |
Nom IUPAC |
3-(3-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16) |
Clé InChI |
KFCWQAHVINWLKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC(=CC(=C2)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)
